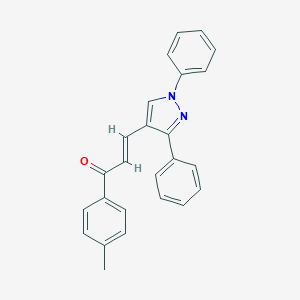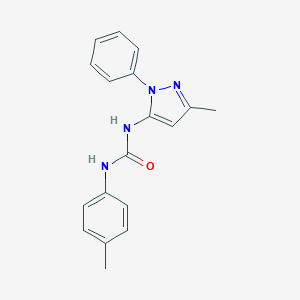
3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one, also known as chalcone derivative, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.
作用機序
The mechanism of action of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the advantages of using 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its relatively low cost and easy availability. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of using this compound is its poor solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action in more detail to better understand its biological activity. Additionally, further research can be done to improve the solubility of this compound and to develop more efficient synthesis methods.
In conclusion, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one is a compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
合成法
Several methods have been reported for the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one. The most common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-methylacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol or methanol and refluxed for several hours to yield the desired product.
科学的研究の応用
3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one has been used in various scientific research applications. It has been studied for its potential as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C25H20N2O |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H20N2O/c1-19-12-14-20(15-13-19)24(28)17-16-22-18-27(23-10-6-3-7-11-23)26-25(22)21-8-4-2-5-9-21/h2-18H,1H3/b17-16+ |
InChIキー |
SKXJSFJKOBHEDD-WUKNDPDISA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide](/img/structure/B292889.png)
![1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292891.png)
![N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292892.png)
![4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B292893.png)
![4-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292895.png)
![5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B292897.png)

![1-[10-Amino-8-(furan-2-yl)-6-methyl-4-phenyl-12-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,10-pentaen-11-yl]ethanone](/img/structure/B292899.png)
![(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292901.png)
![6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292902.png)
![4-[(4-allyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B292906.png)
![N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea](/img/structure/B292907.png)

![2,3-Dihydro-2-benzylidene-3-oxo-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B292911.png)